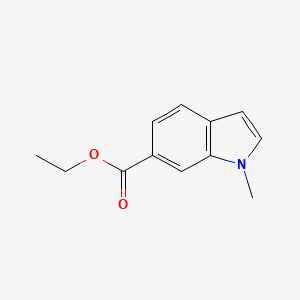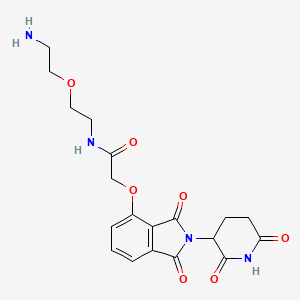
E3 Ligand-Linker Conjugate 7
Übersicht
Beschreibung
“E3 Ligand-Linker Conjugate 7” is a compound with the molecular formula C29H38N4O6 . It is a type of Proteolysis-Targeting Chimera (PROTAC) that has received significant attention as a promising class of therapeutic agents . These bifunctional molecules consist of a target binding unit, a linker, and an E3 ligase binding moiety .
Synthesis Analysis
The synthesis of E3 Ligand-Linker Conjugate 7 involves several steps. The process starts with the preparation of E3 ligands, which are then utilized for PROTACs . Different preparative routes to E3 ligands are compared with respect to feasibility and productivity . A particular focus is set on the chemistry of the linker attachment, discussing the synthetic opportunities to connect the E3 ligand at an appropriate exit vector with a linker to assemble the final PROTAC .Molecular Structure Analysis
The molecular structure of E3 Ligand-Linker Conjugate 7 is complex, with a molecular weight of 538.6 g/mol . The compound has a rotatable bond count of 7 and a topological polar surface area of 116 Ų . The compound’s complexity, as computed by Cactvs 3.4.8.18, is 992 .Chemical Reactions Analysis
The chemical reactions involved in the formation of E3 Ligand-Linker Conjugate 7 are complex. The chemically-induced formation of ternary complexes leads to ubiquitination and proteasomal degradation of target proteins .Physical And Chemical Properties Analysis
E3 Ligand-Linker Conjugate 7 has a molecular weight of 538.6 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 7 and a topological polar surface area of 116 Ų . The compound’s XLogP3 is 2.6 .Wissenschaftliche Forschungsanwendungen
Proteolysis-Targeting Chimeras (PROTACs)
This compound is a key component in the development of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional compounds that can achieve targeted protein degradation . They are comprised of a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice . A successful PROTAC induces the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation .
Targeted Protein Degradation
The compound is used for the targeted degradation of specific proteins . By forming a ternary complex with the target protein and an E3 ligase, it can lead to the ubiquitination and subsequent degradation of the target protein .
Drug Discovery
The compound has shown great potential in drug discovery . It forms part of a new and exciting class of therapeutic agents that promise to significantly impact drug discovery .
Cancer Research
The compound has been utilized in PROTACs targeting proteins involved in various cancers . This opens up new avenues for cancer treatment strategies.
Immune Disorders
It has also been used in PROTACs targeting proteins involved in immune disorders . This could potentially lead to novel treatments for these conditions.
Neurodegenerative Diseases
The compound has been used in PROTACs targeting Tau, a protein associated with neurodegenerative diseases . This suggests potential applications in the treatment of conditions such as Alzheimer’s disease.
Viral Infections
Interestingly, the compound has been used in PROTACs targeting the hepatitis C virus protein NS3 . This indicates potential applications in antiviral therapies.
Chemical Synthesis
The compound is ready for conjugation to target proteins for PROTAC R&D . It is reagent grade and suitable for research purposes .
Wirkmechanismus
Target of Action
The primary target of E3 Ligand-Linker Conjugate 7, also known as Thalidomide-O-amido-PEG-C2-NH2, is the E3 ubiquitin ligase . This enzyme plays a crucial role in the ubiquitination process, which is a post-translational modification of proteins that regulates many biological processes .
Mode of Action
E3 Ligand-Linker Conjugate 7 is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis-Targeting Chimeras) technology . PROTACs are heterobifunctional compounds that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The E3 Ligand-Linker Conjugate 7 operates within the ubiquitin-proteasome system (UPS), a major pathway for protein degradation . The UPS regulates the degradation of over 80% of proteins in cells and its dysregulation has been revealed in most hallmarks of cancer . The E3 ligase ligand-linker conjugate induces the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation .
Pharmacokinetics
It’s worth noting that the compound’s salt form, thalidomide-o-amido-peg-c2-nh2 hydrochloride, is reported to have better water solubility and stability compared to its free form . These properties could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of the action of E3 Ligand-Linker Conjugate 7 is the degradation of the target protein via the ubiquitin-proteasome system . This can lead to various molecular and cellular effects, depending on the specific function of the degraded protein.
Zukünftige Richtungen
The future directions of research on E3 Ligand-Linker Conjugate 7 could involve further exploration of the synthesis process, particularly the chemistry of the linker attachment . Additionally, more research could be conducted on the mechanism of action of the compound, particularly the formation of ternary complexes . The development of PROTACs targeting different proteins could also be a promising area of future research .
Eigenschaften
IUPAC Name |
N-[2-(2-aminoethoxy)ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O7/c20-6-8-29-9-7-21-15(25)10-30-13-3-1-2-11-16(13)19(28)23(18(11)27)12-4-5-14(24)22-17(12)26/h1-3,12H,4-10,20H2,(H,21,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTCFDNGMVCDIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-Aminoethoxy)ethyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{3-[4-(2,6-Dimethylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B3114501.png)
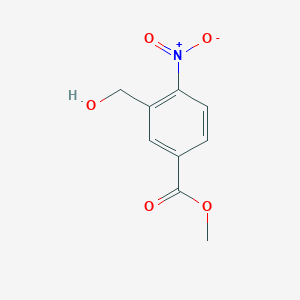
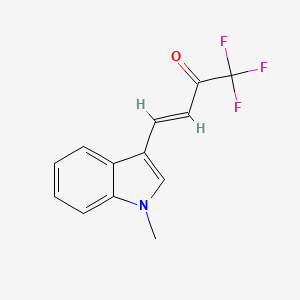
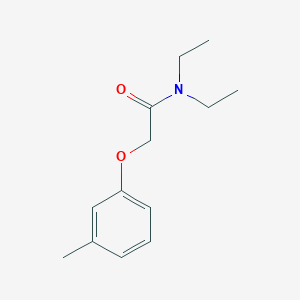
![2-{4-[2-Hydroxy-3-(piperidin-1-yl)propoxy]phenyl}acetamide](/img/structure/B3114533.png)


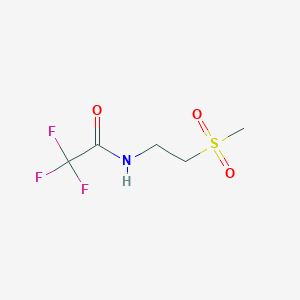

![tert-butyl (3S)-3-[(trifluoroacetyl)amino]pyrrolidine-1-carboxylate](/img/structure/B3114581.png)

![3-[(4-Methoxyphenyl)sulfonyl]-2,2-dimethylpropan-1-ol](/img/structure/B3114586.png)
